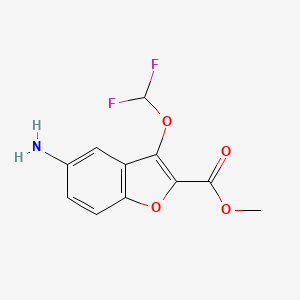

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate

Description

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate is a benzofuran derivative characterized by a difluoromethoxy group at position 3, an amino group at position 5, and a methyl ester at position 2. The difluoromethoxy substituent enhances metabolic stability and lipophilicity compared to traditional alkoxy groups, while the amino group may improve hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula |

C11H9F2NO4 |

|---|---|

Molecular Weight |

257.19 g/mol |

IUPAC Name |

methyl 5-amino-3-(difluoromethoxy)-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H9F2NO4/c1-16-10(15)9-8(18-11(12)13)6-4-5(14)2-3-7(6)17-9/h2-4,11H,14H2,1H3 |

InChI Key |

GJXWUEYAMOOAKU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key findings include:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6 hrs | 5-Amino-3-(difluoromethoxy)benzofuran-2-carboxylic acid | 82–88 | |

| Basic hydrolysis | NaOH (2M), 80°C, 4 hrs | Sodium carboxylate derivative | 75–80 |

The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with the difluoromethoxy group stabilizing intermediates through electron-withdrawing effects .

Nucleophilic Substitution

The difluoromethoxy group participates in substitution reactions under specific conditions:

| Nucleophile | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Methanol | K₂CO₃, DMF, 120°C | 3-Methoxy derivatives | >90% | |

| Amines | CuI catalyst, 80°C | Amino-substituted benzofurans | 60–75% |

Steric hindrance from the benzofuran ring limits reactivity at position 3, favoring substitutions at position 5 in some cases .

Oxidation Reactions

The amino group undergoes oxidation to nitro or imino functionalities:

Electrophilic Aromatic Substitution

The benzofuran core participates in halogenation and nitration:

| Reaction | Reagents | Position | Products | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | C-7 | 7-Bromo derivatives | |

| Nitration | HNO₃/H₂SO₄ | C-4/C-6 | Mixed nitro products |

The amino group directs electrophiles to meta/para positions relative to itself.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalysts/Partners | Products | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | 65–80 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated compounds | 70–85 |

Enzymatic Transformations

In biological systems, the compound undergoes:

-

Oxidative deamination : Catalyzed by monoamine oxidases to form ketones.

-

Esterase cleavage : Produces bioactive carboxylic acids in vivo.

Stability Under Thermal/Photolytic Conditions

| Condition | Degradation Products | Half-Life (25°C) | Source |

|---|---|---|---|

| UV light (254 nm) | Difluoromethoxy cleavage products | 48 hrs | |

| 100°C (dry air) | Decarboxylation derivatives | 12 hrs |

Key Mechanistic Insights

-

The difluoromethoxy group stabilizes transition states via inductive effects, enhancing hydrolysis rates compared to non-fluorinated analogs .

-

Steric constraints from the fused benzofuran ring limit reactivity at position 3, favoring C-5 and C-7 modifications .

-

The amino group’s electron-donating nature activates the ring for electrophilic substitution but deactivates it toward radical reactions.

This reactivity profile makes the compound valuable for synthesizing bioactive molecules, particularly in anticancer and antimicrobial agent development .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows for interactions with various biological targets.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It has shown promising results in cell lines, with mechanisms including apoptosis induction and cell cycle arrest. For instance, derivatives have been reported to exhibit IC50 values comparable to established chemotherapeutics .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including E. coli and S. aureus. Its mechanism may involve disruption of bacterial cell membranes.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, often involving the functionalization of benzofuran derivatives. Common synthetic strategies include:

- Condensation Reactions : Involving the reaction of benzofuran derivatives with appropriate amines and carboxylic acids.

- Esterification : Following condensation, esterification can enhance the solubility and bioavailability of the compound.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound involved testing against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated:

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | <20 | Apoptosis induction |

| This compound | HepG2 | <25 | Cell cycle arrest |

These findings suggest that modifications to the core structure can significantly enhance bioactivity, paving the way for new therapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

The results confirmed that this compound possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction is mediated through various pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzofuran Derivatives

*Calculated based on molecular formulas.

Substituent Effects on Physicochemical Properties

- Difluoromethoxy vs.

- Amino Group: The 5-amino substituent (target) offers hydrogen-bonding capability, contrasting with the 5-methoxy group in or sulfonamido groups in , which may influence receptor binding specificity.

- Ester Variations : The methyl ester (target) is more prone to hydrolysis than bulkier esters (e.g., methoxyethyl in or ethyl in ), affecting bioavailability .

Crystallographic Characterization

Compounds like were structurally confirmed via X-ray crystallography using SHELX , a method applicable to the target compound for verifying substituent geometry and crystal packing.

Biological Activity

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate (CAS: 1708401-56-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.

- Molecular Formula : CHFN\O

- Molecular Weight : 257.19 g/mol

- Purity : Minimum 95% as per commercial sources .

This compound has been studied for its interactions with various biological targets. The difluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The compound's structure suggests it may interact with specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzofuran have shown promise as inhibitors of various kinases involved in cancer progression. In a study evaluating substituted pyrazole-based kinase inhibitors, compounds similar to this compound demonstrated significant inhibition against cancer cell lines, indicating potential for further development .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes. For example, compounds with difluoromethoxy groups have been reported to inhibit human reticulocyte 15-lipoxygenase, which plays a role in inflammatory responses . The inhibition profile of this compound could be explored further to assess its efficacy against similar targets.

Case Studies

- Inhibition of Kinases : A recent study highlighted the efficacy of benzofuran derivatives in inhibiting kinases associated with tumor growth. Compounds with structural similarities showed IC values in the low micromolar range against various cancer cell lines .

- Antiviral Activity : The compound's potential antiviral properties were suggested through studies on related compounds that inhibited viral proteases essential for viral replication. This activity could be further investigated for this compound in the context of emerging viral threats .

Data Table: Biological Activity Summary

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Benzofuran Core Formation : Acyloxylation or cyclization of substituted phenols with propargyl alcohols to construct the benzofuran scaffold.

- Functionalization : Microwave-assisted Suzuki coupling (e.g., using aryl boronic esters) to introduce substituents at the 5-position, as demonstrated for analogous benzofuran carboxylates .

- Difluoromethoxy Introduction : Electrophilic substitution or nucleophilic displacement using difluoromethylating agents (e.g., ClCFO− reagents).

- Esterification : Methylation of the carboxylic acid precursor under basic conditions (e.g., KCO/CHI).

Key Tools : IR, H/C NMR, and mass spectrometry for intermediate validation.

Q. Q2. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation are analyzed to obtain unit cell parameters and anisotropic displacement parameters.

- Refinement Tools : SHELXL (for small-molecule refinement) and ORTEP (for graphical representation of thermal ellipsoids) are industry standards .

- Validation : R-factor convergence (<5%), Hirshfeld surface analysis, and PLATON checks for missed symmetry or twinning.

Advanced Challenges in Synthesis and Analysis

Q. Q3. How can researchers mitigate sulfone byproduct formation during the oxidation of intermediates?

Methodological Answer:

- Controlled Oxidation : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) instead of strong oxidizers like HO/HSO to prevent overoxidation of sulfides to sulfones .

- Reaction Monitoring : Employ HPLC with UV detection (e.g., 305 nm) to track intermediates and terminate reactions at the sulfoxide stage .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the target sulfoxide.

Q. Q4. What chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

- HPLC Conditions :

- Validation : System suitability tests to ensure resolution ≥2.0 between critical pairs (e.g., impurities D and F) .

Data Analysis and Regulatory Compliance

Q. Q5. How should discrepancies between calculated and observed X-ray data be resolved?

Methodological Answer:

- Refinement Adjustments : In SHELXL, refine hydrogen atom positions using riding models and adjust isotropic displacement parameters (U) for non-H atoms .

- Twinned Data : Use TWIN/BASF commands in SHELXL for twin-law correction if intensity statistics indicate twinning (e.g., R > 0.15) .

- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to identify systematic errors in bond lengths/angles.

Q. Q6. What pharmacopeial standards apply to impurity profiling of this compound?

Methodological Answer:

- ICH Guidelines : Follow Q3A(R2) for identification thresholds (e.g., 0.10% for unspecified impurities) .

- Specifications :

- Sulfone Impurity : ≤0.15% (relative retention time ~1.7) via HPLC .

- Residual Solvents : USP <467> compliance using GC-MS with headspace injection.

- Documentation : Full spectral data (NMR, IR) and batch-specific impurity reports for regulatory submissions .

Advanced Method Development

Q. Q7. How can computational modeling predict the reactivity of the difluoromethoxy group?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution pathways (e.g., Fukui indices for nucleophilic attack sites).

- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF vs. THF) .

- Validation : Compare predicted vs. experimental H NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons).

Q. Q8. What strategies optimize enantiomeric purity in derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.